(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate
Description
Crystallographic Analysis and Molecular Conformation
The crystallographic structure of this compound has been extensively characterized through X-ray crystallography, revealing important conformational features that distinguish this compound from its non-hydrated counterparts. The compound crystallizes in a white to almost white powder form with defined melting point characteristics that vary depending on the hydration state. Analysis of the crystal structure demonstrates that the compound can adopt multiple conformational states within the same crystalline matrix.
Detailed crystallographic studies have shown that the compound exhibits remarkable conformational flexibility, with X-ray crystal structure analysis revealing the presence of two distinct molecular conformations within a single unit cell. One conformation features a cis-proline configuration stabilized by specific intramolecular interactions, while the other adopts a trans-proline arrangement with different backbone geometries. This dual conformational behavior is particularly significant as it demonstrates the compound's ability to accommodate different spatial arrangements while maintaining structural integrity.
The crystallographic data indicates specific interatomic distances and bond angles that characterize the molecular geometry. The carbon-hydrogen to oxygen interactions play a crucial role in stabilizing the cis-proline conformation, with the interaction occurring between the proline carbon-hydrogen alpha and the serine side-chain oxygen. These stabilizing interactions contribute to the overall structural stability and influence the compound's physical properties including its melting point range of 46°C to 52°C for the hydrated form.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of functional groups including the tert-butoxycarbonyl protecting group, hydroxyl functionality, and carboxylic acid moiety. The infrared spectrum demonstrates conformational behavior consistent with the crystallographic findings, showing distinct absorption patterns when analyzed in different solvents.
Fourier-transform infrared spectroscopy data indicates specific vibrational frequencies in the wavenumber range of 1400-1800 cm⁻¹, which corresponds to carbonyl stretching vibrations and other characteristic functional group absorptions. The spectroscopic analysis confirms the molecular structure through comparison with authentic reference standards, demonstrating spectral conformity that validates the compound's identity and purity.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics in solution. The compound exhibits specific chemical shifts that correspond to the various carbon and hydrogen environments within the molecule. The SMILES notation CC(C)(C)OC(=O)NC@@HC(O)=O accurately represents the connectivity pattern observed in nuclear magnetic resonance analysis. The stereochemical configuration is confirmed through nuclear magnetic resonance coupling patterns and integration ratios that validate the (S)-configuration at the alpha-carbon center.
Mass spectrometry analysis confirms the molecular weight of 205.21 g/mol and provides fragmentation patterns consistent with the proposed structure. The monoisotopic mass of 205.095023 has been determined through high-resolution mass spectrometry, providing precise molecular weight confirmation. The InChI key FHOAKXBXYSJBGX-MLHKIVSYNA-N serves as a unique molecular identifier that correlates with the mass spectrometric data.
Hydration State Dynamics and Thermodynamic Stability
The hydration characteristics of this compound represent a critical aspect of its structural stability and chemical behavior. Karl Fischer titration analysis consistently demonstrates water content ranging from 7.5 to 8.0%, indicating a stable hydration state that influences the compound's physical and chemical properties. This hydration level corresponds to approximately one molecule of water per molecule of the organic compound, suggesting a well-defined hydrated crystalline structure.
Thermodynamic stability analysis reveals that the hydrated form exhibits specific thermal behavior distinct from the anhydrous compound. The melting point data demonstrates that the hydrated form melts at lower temperatures (46-52°C) compared to reported values for anhydrous forms, indicating that the water molecules play a significant role in determining thermal stability. The thermal decomposition pattern shows that water loss occurs before melting, suggesting that dehydration precedes the melting process.
Storage stability studies indicate that the compound maintains its hydration state under controlled conditions, with recommended storage temperatures of 2-8°C to preserve the hydrated structure. The water content remains stable over extended periods when stored under appropriate conditions, demonstrating the robustness of the hydrated crystalline form. Temperature-dependent studies show that the hydration state influences the specific optical rotation, with values ranging from -6.5° to -8.5° when measured at 20°C using a concentration of 2 g/100 mL in water.
The thermodynamic parameters associated with hydration indicate favorable interactions between water molecules and the organic framework. These interactions contribute to the overall stability of the crystalline structure and influence the compound's solubility characteristics. The compound demonstrates almost transparent solubility in water, indicating favorable hydration interactions that facilitate dissolution while maintaining structural integrity.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIWGTMHYWJUPM-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679950 | |
| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204191-40-2 | |
| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that the compound is a derivative of the amino acid l-serine. Amino acids, including L-serine, are fundamental building blocks of proteins and play crucial roles in various biological processes.
Mode of Action
It is known that the compound is used in the synthesis of other compounds. The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis. It is stable towards basic and nucleophilic conditions, making it useful in complex structures where selectivity is a prime issue.
Biochemical Pathways
L-serine, from which N-Boc-L-serine Hydrate is derived, is involved in several biochemical pathways. It is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate. Moreover, L-serine is the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine. The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis.
Pharmacokinetics
It is known that the compound is a solid at room temperature.
Result of Action
As a derivative of l-serine, it may contribute to the various biological processes that l-serine is involved in, such as protein synthesis and the production of various biomolecules.
Action Environment
The action, efficacy, and stability of N-Boc-L-serine Hydrate can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of other compounds under ultrasound irradiation. Additionally, the compound has been used in a urea-choline chloride deep eutectic solvent, which is environmentally benign and cost-effective.
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate, also known as Boc-serine, is a serine derivative that has garnered interest in various biological applications due to its structural properties and potential therapeutic uses. This article delves into its biological activity, including its effects on cellular processes, potential therapeutic roles, and relevant research findings.
- Molecular Formula : C₈H₁₅N₁O₅
- Molecular Weight : 205.21 g/mol
- CAS Number : 3262-72-4
- Purity : ≥98% .
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid functions primarily as a building block in peptide synthesis and has been shown to influence various biological pathways:
- Peptide Synthesis : It is used as a protecting group for amino acids in peptide synthesis, allowing for the selective modification of peptide chains without interfering with other functional groups.
- Neurotransmitter Modulation : Research indicates that serine derivatives can modulate neurotransmitter systems, potentially influencing cognitive functions and mood regulation.
Biological Activity
The biological activity of Boc-serine has been explored in various studies:
2. Enzyme Inhibition
Boc-serine and its derivatives have been studied for their ability to inhibit certain enzymes. For instance, they may act as inhibitors of serine proteases, which play crucial roles in numerous physiological processes, including digestion and immune response .
3. Role in Cancer Therapy
Some studies have indicated that amino acid derivatives can influence cancer cell proliferation. The modulation of metabolic pathways involving serine may affect tumor growth and survival, although specific data on Boc-serine's direct effects on cancer cells are still emerging .
Case Study 1: Serine Derivatives in Antimicrobial Research
A study investigated the antimicrobial properties of various serine derivatives against pathogenic bacteria. The findings revealed that certain modifications enhanced antimicrobial activity significantly compared to unmodified serine . While Boc-serine was not the primary focus, the implications for its use as a scaffold for developing new antimicrobial agents are noteworthy.
Case Study 2: Enzyme Interaction Studies
In a separate investigation, Boc-serine was used to study its interactions with serine proteases in vitro. The results indicated that Boc-serine could effectively inhibit enzyme activity at specific concentrations, suggesting its potential utility in therapeutic contexts where enzyme inhibition is desired .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Key Reaction Sequence:
-
Triflate Intermediate Formation :
-
Pyridone Displacement :
-
Saponification and Amide Coupling :
Table 1: Reaction Conditions and Stereochemical Outcomes
| Step | Reagents/Conditions | Stereochemical Outcome |
|---|---|---|
| Triflate Formation | NaH, THF, 0°C → RT | Partial racemization observed |
| Pyridone Displacement | Pyridone, NaH, THF, 50°C | SN2 inversion dominant |
| Saponification | NaOH, THF-H2O, RT | Racemization via enolate |
| Amide Coupling | EDCl, HOBt, DMF, 0°C → RT | Retention of configuration |
Racemization Mechanisms
Racemization during saponification is attributed to enolate formation stabilized by aza-ylide resonance (Figure 2 in ). This phenomenon is exacerbated by:
-
Strong bases (e.g., NaOH, NaH).
-
Extended reaction times .
Mitigation Strategies:
-
Mitsunobu Reaction : Replaces SN2 displacement under neutral conditions, preserving stereochemistry .
-
Low-Temperature Saponification : Reduces enolate stability and racemization .
Diastereomeric Resolution
Chromatographic separation of diastereomers is required due to incomplete stereochemical control. X-ray crystallography confirms:
Table 2: Diastereomer Comparison
| Property | (S,S,S)-Diastereomer | (R,S,S)-Diastereomer |
|---|---|---|
| IC50 (SARS-CoV-2 MPro) | 0.67 μM | >100 μM |
| Crystallographic PDB | 7L0D | 7L0E |
| Bioavailability (Rat) | 23% (oral) | Not reported |
Key Modifications:
-
Ketoamide Formation : Oxidation of the hydroxy group to a ketone.
-
Protease Binding : Forms a hemithioacetal with the catalytic cysteine (Cys145) .
Analytical Validation
-
1H NMR : Distinct signals at δ 5.6–5.7 ppm (P2 methine) and δ 8.9–9.0 ppm (amide proton) confirm stereochemical integrity .
-
X-ray Diffraction : Unambiguous assignment of (S)-configuration at the P2 position (PDB: 7L0D) .
Stability and Handling
Comparison with Similar Compounds
Enantiomeric Form: (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic Acid Hydrate
- CAS : 350230-37-4
- Molecular Formula: C₈H₁₇NO₆ (hydrate form)
- Key Differences :
- Stereochemistry: The (R)-enantiomer has opposite configuration at the α-carbon, affecting its interactions in chiral environments (e.g., enzyme binding) .
- Applications: While the (S)-form is commonly used in peptide synthesis, the (R)-form may serve specialized roles in asymmetric catalysis or prodrug design .
- Availability: The (R)-enantiomer is less commercially accessible and often requires custom synthesis or resolution techniques (e.g., chiral chromatography) .
Structural Isomer: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid
- CAS : 52558-24-4
- Molecular Formula: C₈H₁₅NO₅
- Key Differences: Functional Group Position: The hydroxyl and Boc-protected amino groups are transposed (2-hydroxy vs. 3-hydroxy), altering hydrogen-bonding patterns and acidity (pKa ~2.5 for carboxyl vs. ~9.5 for amine) . Synthesis: Derived from L-serine instead of L-isoserine, requiring distinct protection and deprotection steps . Reactivity: The shifted hydroxyl group may influence esterification or glycosylation efficiency in downstream reactions .
Methyl-Substituted Analog: 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic Acid
- CAS: Not explicitly provided (see )
- Molecular Formula: C₉H₁₇NO₄
- Key Differences: Substituent: A methyl group replaces the hydroxyl at the β-carbon, increasing hydrophobicity (logP ~1.2 vs. ~-0.5 for the target compound) . Synthesis: Prepared via catalytic hydrogenation of ethyl-2-cyanopropionate followed by Boc protection, differing from the hydroxylated analogs . Applications: Used in non-polar peptide sequences or as a steric hindrance modulator in drug design .
Ester Derivative: 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic Acid
- CAS : 61172-71-2
- Molecular Formula: C₉H₁₅NO₆
- Key Differences :
Comparative Data Table
Preparation Methods
Boc Protection of L-Serine Under Aqueous Mild Basic Conditions
One of the most common and industrially scalable methods to prepare N-Boc-L-serine hydrate involves the direct Boc-protection of L-serine in aqueous basic media using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent.
Procedure Summary:
- L-serine is dissolved in water or a water-organic solvent mixture (e.g., dioxane:water 1:1 v/v).
- A mild base such as sodium carbonate, sodium bicarbonate, or N-methylmorpholine is added to maintain basic pH (~8-9).
- Boc2O is added slowly in batches or dropwise to the reaction mixture at low temperature (0°C) to room temperature.
- The reaction is allowed to proceed overnight with gradual warming to room temperature.
- After completion, the reaction mixture is acidified (e.g., to pH 1 with NaHSO4 or HCl) to protonate the carboxylate and facilitate extraction.
- The product is extracted into an organic solvent such as ethyl acetate.
- The organic layer is washed, dried (e.g., over Na2SO4), filtered, and concentrated to yield the Boc-protected serine.
- Crystallization or lyophilization yields the hydrate form.
| Entry | Base / Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sodium carbonate / bicarbonate | Water | 0°C to RT | High (>80%) | Industrially suitable, low cost, safe |
| 2 | N-methylmorpholine (4.77 mL) | Dioxane:Water (1:1) | 0°C to RT | 81.5 | Addition of glycine post-reaction to improve purity |
| 3 | Sodium hydroxide (2M) | Tetrahydrofuran | Ambient, overnight | 80 | Acidification with HCl after reaction |
This method is described in detail in patent CN104326943A, which emphasizes the aqueous bicarbonate buffering system and controlled addition of Boc2O to achieve high yield and purity suitable for industrial production.
Procedure Summary:
- Boc-L-serine is dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (HONB) are added to form the activated ester intermediate.
- The reaction is typically conducted at 0°C to room temperature for 2-6 hours.
- The activated ester is isolated by extraction and purification, often used immediately in peptide synthesis.
This method is detailed in synthetic protocols where Boc-L-serine is converted into N-hydroxysuccinimidyl esters with yields around 50-98% depending on conditions.
Summary Table of Representative Preparation Methods
| Method No. | Starting Material | Reagents / Conditions | Solvent | Temperature | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|
| 1 | L-Serine | Boc2O, Na2CO3 or NaHCO3, aqueous | Water or dioxane:water | 0°C to RT | >80 | Acidification, extraction | Industrially scalable, low cost |
| 2 | L-Serine | Boc2O, N-methylmorpholine, glycine addition | Dioxane:water (1:1) | 0°C to RT | 81.5 | Acidification, extraction | Improved purity by glycine addition |
| 3 | L-Serine | Boc2O, NaOH (2M) | Tetrahydrofuran | Ambient | 80 | Acidification, extraction | Simple, efficient |
| 4 | Boc-L-serine | EDC·HCl, HONB (for activated ester formation) | DMF or THF | 0°C to RT | 50-98 | Extraction, chromatography | For peptide coupling, not direct Boc-serine prep |
Detailed Research Findings and Notes
The aqueous bicarbonate buffering system (Na2CO3 or NaHCO3) is preferred for the Boc protection of L-serine because it maintains a mild basic pH that favors selective amine protection without side reactions such as O-Boc formation on the hydroxy group.
The controlled, dropwise or batchwise addition of Boc2O is critical to avoid excessive reagent use and side reactions, thereby improving yield and purity.
Addition of glycine after the Boc protection step has been reported to help in scavenging residual reagents and impurities, improving the final product purity.
The reaction temperature starting at 0°C and gradually warming to room temperature helps control the reaction rate and minimize side products.
The product is typically isolated by acidification to protonate the carboxylate, followed by extraction into ethyl acetate and drying. Crystallization or lyophilization yields the hydrate form.
Carbodiimide-mediated activation of Boc-L-serine to form N-hydroxysuccinimidyl esters is a common subsequent step for peptide synthesis applications, with reaction times of 2-6 hours and yields ranging from 50% to near quantitative depending on conditions.
Q & A
Basic: What are the standard synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group in a chiral amino acid precursor. A common method involves dissolving (S)-2-amino-3-hydroxypropanoic acid in aqueous NaOH, followed by dropwise addition of di-tert-butyl dicarbonate in acetone at 0°C. The reaction proceeds at room temperature for 4 hours, followed by acidification to pH 2 with citric acid, extraction with ethyl acetate, and purification via recrystallization or column chromatography . Variations include using LiOH in THF/water mixtures for hydrolysis of ester intermediates, as seen in the synthesis of fluorophenyl analogs .
Basic: How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and sensitive to moisture and strong acids/bases. Store in airtight containers at 2–8°C in a dry, dark environment. Avoid contact with oxidizing agents (e.g., peroxides) and incompatible materials like strong bases, which may cleave the Boc group. Safety data sheets recommend using personal protective equipment (PPE) during handling due to its potential skin/eye irritation and respiratory toxicity .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Chiral purity is critical for biological activity. Use enantiomerically pure starting materials (e.g., (S)-2-amino-3-hydroxypropanoic acid) and monitor reactions with chiral HPLC or polarimetry. Enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can separate undesired enantiomers. For Boc protection, maintain low temperatures (0–5°C) to minimize racemization, and avoid prolonged exposure to basic conditions .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) across studies?
Discrepancies in spectral data may arise from hydrate vs. anhydrous forms, solvent effects, or impurities. For example, the hydroxyl proton in the hydrate form may show broad peaks in D₂O due to exchange. Cross-validate using:
- NMR : Compare chemical shifts in deuterated solvents (DMSO-d₆ vs. CDCl₃).
- IR : Confirm Boc carbonyl stretches (~1680–1720 cm⁻¹) and hydroxyl bands (~3300 cm⁻¹).
- XRD : Resolve hydrate-specific crystal packing if crystallinity permits .
Advanced: What role does the tert-Boc group play in downstream applications?
The Boc group protects the amino functionality during multi-step syntheses (e.g., peptide coupling or functionalization at the hydroxy group). It is selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) without affecting acid-sensitive moieties. This is critical in drug development, where the compound serves as an intermediate for anticancer agents or protease inhibitors .
Basic: What purification techniques are recommended for isolating the hydrate form?
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences between hydrate and anhydrous forms.
- Lyophilization : Freeze-drying aqueous solutions preserves the hydrate structure.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity. Monitor fractions via LC-MS to confirm hydrate integrity .
Advanced: How does the compound’s stability vary under different pH conditions?
The Boc group is stable at neutral pH but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions. The hydrate form may dehydrate to the anhydrous form at elevated temperatures (>40°C) or low humidity. Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH to model shelf-life, using TGA/DSC to track water loss .
Advanced: What are its applications in designing bioactive molecules?
The compound is a key chiral building block for:
- Anticancer agents : Incorporated into type L inhibitors targeting protein-protein interactions .
- Peptide mimetics : The hydroxy group enables glycosylation or esterification for prodrug strategies.
- Enzyme substrates : Used to study serine hydrolases due to its stereospecific reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
